![molecular formula C26H25NOS B3998694 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3998694.png)
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Overview
Description
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a phenanthridinone core, makes it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one typically involves multiple steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions. The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other groups, such as benzylamine (BnNH2), after prior oxidation.
Scientific Research Applications
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its antiproliferative, antimicrobial, and anti-inflammatory properties
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and regulation . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds include derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one. These compounds share a similar core structure but differ in their substituents and functional groups. For instance:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one:
The uniqueness of 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-5-(4-methylsulfanylphenyl)-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NOS/c1-26(2)14-20-24(22(28)15-26)23-19-7-5-4-6-16(19)10-13-21(23)27-25(20)17-8-11-18(29-3)12-9-17/h4-13,25,27H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBZJEZONDCHHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(C=C5)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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